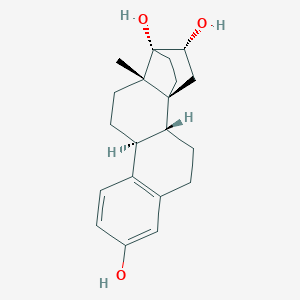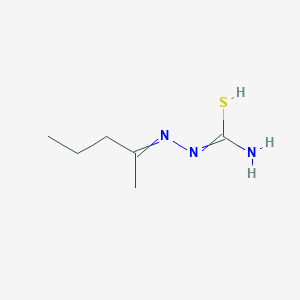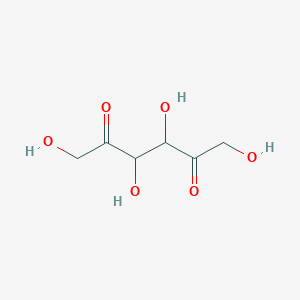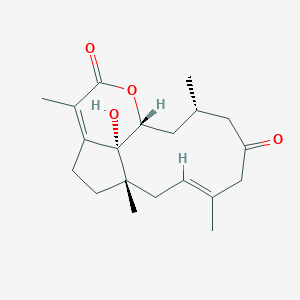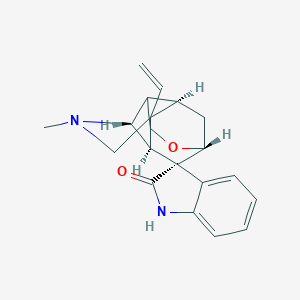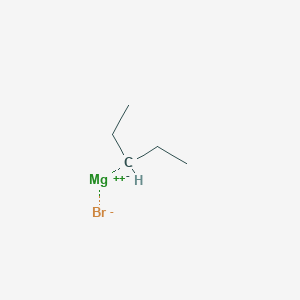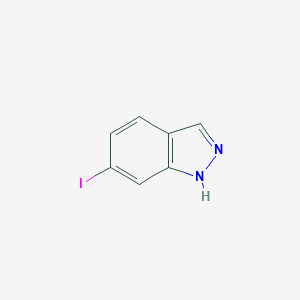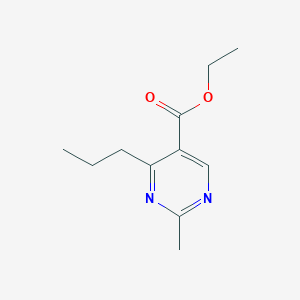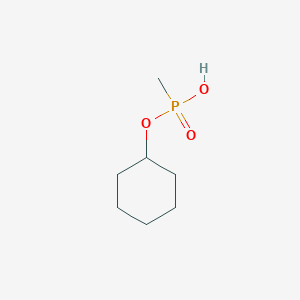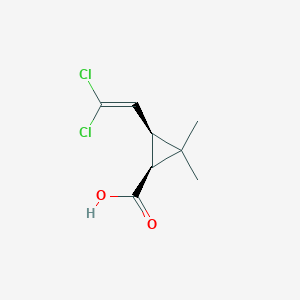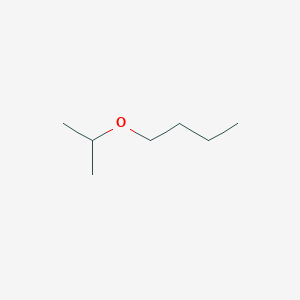
Potassium tetrachloropalladate(II)
Vue d'ensemble
Description
Potassium tetrachloropalladate(II) is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as potassium tetrachloroplatinate(II) and potassium tetrachlorogallate have been studied, which can give insights into the properties and behaviors that potassium tetrachloropalladate(II) may exhibit due to similarities in their chemical structures and bonding .
Synthesis Analysis
The synthesis of potassium tetrachloropalladate(II) is not explicitly described in the provided papers. However, similar compounds are typically synthesized through the reaction of palladium(II) salts with potassium chloride in aqueous solutions. The synthesis process may involve the formation of intermediate complexes and can be influenced by factors such as temperature, solvent, and the presence of other ligands .
Molecular Structure Analysis
While the molecular structure of potassium tetrachloropalladate(II) is not detailed in the provided papers, analogous compounds such as potassium tetrachloroplatinate(II) and potassium tetrachlorogallate have been crystallized and their structures determined through X-ray diffraction. These compounds typically consist of a central metal ion surrounded by four chloride ions, forming a tetrahedral geometry. The potassium ions are usually coordinated in a way that balances the charge of the complex anion .
Chemical Reactions Analysis
The chemical reactions involving potassium tetrachloropalladate(II) are not covered in the provided papers. However, similar platinum and gallium complexes have been shown to undergo reactions with various ligands, leading to the formation of new complexes. For example, potassium tetrachloroplatinate(II) can react with olefins to form [PtCl3(olefin)]− and subsequently rearrange into a cis-[PtCl2(diolefin)] complex .
Physical and Chemical Properties Analysis
The physical and chemical properties of potassium tetrachloropalladate(II) are not directly reported in the provided papers. Nonetheless, compounds like potassium tetrachloroplatinate(II) and potassium tetrachlorogallate are known to have specific crystal structures, thermal stability, and coordination geometries. These properties are crucial for understanding the behavior of the compounds under different conditions and for their potential applications in various fields .
Applications De Recherche Scientifique
Catalysis in Organic Synthesis
Potassium tetrachloropalladate(II) has been utilized in organic synthesis, particularly as a catalyst. For example, it has been used in the cyclotrimerization of malononitrile, producing specific pyridine derivatives (López et al., 1987). This demonstrates its utility in facilitating chemical reactions that form complex organic molecules.
Complex Formation with Organic Compounds
It has been shown to form complexes with various organic compounds. For instance, it reacts with 2-vinylpyridine in different alcohols, forming di-μ-chloro-bis[2-alkoxy-2-(α-pyridyl)ethyl]dipalladium(II) complexes, indicating its ability to form diverse metal-organic structures (Kasahara, Tanaka, & Izumi, 1969).
Interaction with Nucleosides
In the field of bioinorganic chemistry, potassium tetrachloropalladate(II) interacts with nucleosides, leading to the formation of various complexes. These interactions are significant in understanding the coordination chemistry of palladium with biological molecules (Pneumatikakis et al., 1988).
Electronic Structure Analysis
There is research focusing on the electronic structure of potassium tetrachloropalladate(II). Studies using synchrotron radiation data have provided insights into its electron density distribution, which is crucial for understanding its chemical properties (Hester et al., 1993).
Radiation Protective Properties
Interestingly, potassium tetrachloropalladate(II) has been studied for its potential radiation-protective properties. Experiments have shown that it can increase the colony-forming activity of bone marrow cells in mice exposed to radiation, suggesting its application in radioprotection (Semenets et al., 1997).
Synthesis of Palladium Nanoparticles
Potassium tetrachloropalladate(II) has been used as a precursor for synthesizing palladium nanoparticles. This is significant in the field of nanotechnology, where such nanoparticles are used in various applications including catalysis and materials science (Siwal et al., 2017).
Ligand Exchange in Palladium Complexes
The compound's behavior in media simulating biological fluids has been studied, focusing on ligand exchange in palladium complexes. This research is crucial for understanding the bioinorganic chemistry of palladium (Pankratov, Borodulin, & Chaplygina, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
dipotassium;tetrachloropalladium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2K.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCKLDWLSVFMGL-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Pd-2](Cl)(Cl)Cl.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4K2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14349-67-8 (Parent) | |
| Record name | Potassium palladium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-brown crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Potassium tetrachloropalladate(II) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16882 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Potassium tetrachloropalladate(II) | |
CAS RN |
10025-98-6 | |
| Record name | Potassium palladium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladate(2-), tetrachloro-, potassium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tetrachloropalladate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



